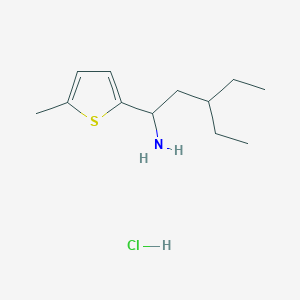
3-Ethyl-1-(5-methylthiophen-2-yl)pentan-1-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethyl-1-(5-methylthiophen-2-yl)pentan-1-amine hydrochloride, also known as 3-ethyl-5-methylthiophen-2-ylpentan-1-amine hydrochloride, is an organic compound with a molecular formula of C9H17ClN2S. It is a white, crystalline solid that is insoluble in water. The compound has a melting point of 105-107°C. 3-Ethyl-1-(5-methylthiophen-2-yl)pentan-1-amine hydrochloride is a versatile compound with a wide range of applications. It is used in the synthesis of various pharmaceuticals, as well as in the production of materials such as polymers, plastics, and dyes. Additionally, 3-ethyl-1-(5-methylthiophen-2-yl)pentan-1-amine hydrochloride is used in the synthesis of other organic compounds, such as heterocyclic compounds and organometallic compounds.
Aplicaciones Científicas De Investigación
Medicine: Potential Therapeutic Agent
This compound may serve as a precursor or an intermediate in the synthesis of various pharmaceuticals. Its structural features suggest that it could be useful in the development of new medications, particularly those targeting neurological disorders due to its amine group, which is often seen in neurotransmitter analogs .
Agriculture: Crop Protection Chemicals
In agriculture, the compound could be investigated for its potential use in the synthesis of pesticides or herbicides. The thiophene moiety is a common feature in molecules with fungicidal or herbicidal activity .
Material Science: Polymer Synthesis
The compound’s unique structure could be utilized in material science for the creation of novel polymers. Its ability to act as a linking agent between polymer chains could lead to materials with new or improved properties .
Environmental Science: Analytical Chemistry
In environmental science, this compound could be used as a standard or a reagent in analytical methods such as HPLC or LC-MS, aiding in the detection and quantification of environmental pollutants .
Biochemistry: Enzyme Inhibition Studies
The compound might be used in biochemistry for enzyme inhibition studies. The specific structure could interact with certain enzymes, providing insights into enzyme function and aiding in the design of enzyme inhibitors .
Pharmacology: Drug Development
In pharmacology, the compound could be explored for its pharmacokinetic properties. It might serve as a lead compound in drug development, particularly for diseases where modulation of the central nervous system is required .
Propiedades
IUPAC Name |
3-ethyl-1-(5-methylthiophen-2-yl)pentan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NS.ClH/c1-4-10(5-2)8-11(13)12-7-6-9(3)14-12;/h6-7,10-11H,4-5,8,13H2,1-3H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZECPHKKXAHLOGR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)CC(C1=CC=C(S1)C)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22ClNS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.83 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-amine dihydrochloride](/img/structure/B1445697.png)

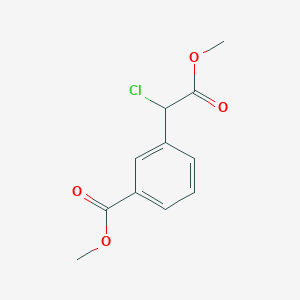
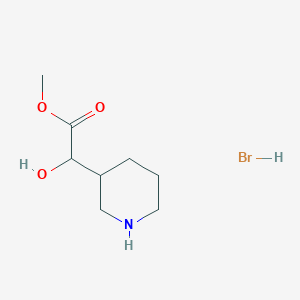

![5-Bromo-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B1445705.png)
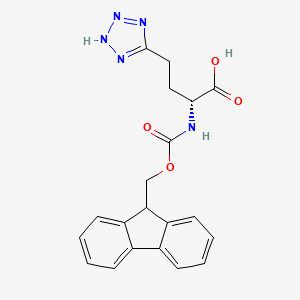


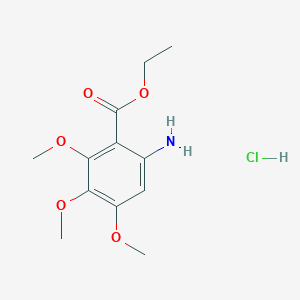
![4-Fluoro-2-[3-(2-phenoxyethyl)-1,2,4-oxadiazol-5-yl]aniline](/img/structure/B1445711.png)
![2-({[(Tert-butoxy)carbonyl]amino}methyl)-2-ethylbutanoic acid](/img/structure/B1445714.png)
